Diphenyl[(trimethylstannyl)methyl]silane
Description
Historical Development and Significance of Organosilicon Chemistry
The field of organosilicon chemistry, which studies compounds with carbon-silicon bonds, began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.org A major advancement came in the early 20th century through the extensive research of Frederic S. Kipping, who utilized Grignard reagents to prepare a variety of alkylsilanes and arylsilanes and was the first to prepare silicone polymers. wikipedia.org Kipping also coined the term "silicone" in 1904. wikipedia.org
The industrial availability of organosilicon compounds expanded dramatically following the development of the "direct process" for synthesizing methylchlorosilanes by Eugene G. Rochow and Richard Müller around 1941–1942. nih.gov This process, which involves the reaction of methyl chloride with silicon in the presence of a copper catalyst, made functional organosilanes readily available for large-scale production. nih.gov Organosilicon compounds are now integral to numerous fields, serving as essential building blocks in organic synthesis and as foundational materials for silicones, which are used in sealants, lubricants, and medical applications due to their high thermal stability and low surface energy. nih.govkpi.ua The unique properties of the C-Si bond, such as its length (1.89 Å) compared to a C-C bond (1.54 Å) and the ability of silicon to stabilize adjacent carbanions (α-effect) and carbocations (β-effect) through hyperconjugation, have been exploited in a wide range of synthetic reactions like the Peterson olefination and the Fleming-Tamao oxidation. wikipedia.org
Evolution and Importance of Organotin Chemistry in Synthetic Methodologies
Organotin chemistry, the study of compounds containing tin-carbon bonds, traces its origins to 1849 with Edward Frankland's discovery of diethyltin (B15495199) diiodide. wikipedia.org The field saw significant growth in the early 1900s with the advent of Grignard reagents, which provided a general and effective method for creating Sn-C bonds. wikipedia.org A major impetus for the expansion of organotin chemistry was the discovery of their industrial applications in the 1940s, particularly as heat stabilizers for polyvinyl chloride (PVC). gelest.com This application remains a significant consumer of organotin compounds. sigmaaldrich.com
In modern synthetic methodologies, organotin reagents, also known as stannanes, are pivotal. sigmaaldrich.com The relative weakness and non-polar nature of the C-Sn bond make these compounds stable enough to handle yet reactive enough for a variety of transformations. gelest.com They are famously used in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which has become a powerful tool for forming new carbon-carbon bonds in the synthesis of complex molecules and natural products. sigmaaldrich.com The reactivity of organotin compounds is influenced by the ability of the tin atom to expand its coordination number beyond four, a feature that is frequently observed in organotin structures. gelest.comrjpbcs.com
Unique Synergistic Reactivity of Geminal Silyl- and Stannyl-Substituted Methane (B114726) Derivatives
Geminal silyl- and stannyl-substituted methane derivatives, which feature both a silicon and a tin atom attached to the same carbon, possess a unique and synergistic reactivity profile that makes them valuable synthetic intermediates. This reactivity stems from the distinct electronic properties of the silicon and tin substituents and their influence on the central carbon atom.
The silicon atom is known to stabilize an adjacent carbanion, an observation referred to as the α-silicon effect. wikipedia.org This stabilization is not due to d-orbital participation, but rather to a form of negative hyperconjugation, where the electron density of the carbanion's p-orbital delocalizes into the low-lying σ* antibonding orbital of the adjacent Si-C bond. wikipedia.orgstackexchange.com This effect facilitates the deprotonation of the methylene (B1212753) carbon, making it a readily accessible nucleophile.
Simultaneously, the organotin group provides a site for further functionalization. The C-Sn bond is significantly more reactive and labile compared to the C-Si bond, particularly towards transmetalation with organolithium or other organometallic reagents. gelest.com This differential reactivity allows for a two-step activation process. First, the α-silyl group facilitates the formation of a carbanion. Second, the stannyl (B1234572) group can be selectively replaced via transmetalation to generate a highly reactive α-silyl carbanion, which can then be used in reactions such as the Peterson olefination to form alkenes. youtube.com This synergistic interplay, where the silyl (B83357) group stabilizes the key anionic intermediate and the stannyl group acts as a reactive handle, allows for the controlled and sequential formation of new bonds at the same carbon center.
Research Scope and Objectives for Diphenyl[(trimethylstannyl)methyl]silane
While the general class of α-silyl-α-stannyl compounds has been explored, specific research into this compound is not extensively documented in publicly available literature. Therefore, the research scope for this particular compound would logically focus on its fundamental synthesis, characterization, and the exploration of its predicted reactivity based on the principles of geminal silyl-stannyl systems.
The primary objectives of such research would be:
Synthesis: To develop a reliable and efficient synthetic route to this compound. A plausible approach would involve the preparation of a (trimethylstannyl)methyl Grignard or lithium reagent followed by its reaction with diphenylmethylchlorosilane, or a similar nucleophilic substitution pathway.
Characterization: To fully characterize the compound using modern spectroscopic techniques. This would provide benchmark data for this specific arrangement of substituents. The expected data is outlined in the tables below.
Reactivity Studies: To investigate the unique synergistic reactivity of the geminal silyl and stannyl groups. Key studies would include:
Transmetalation: Examining the selective cleavage of the C-Sn bond using reagents like n-butyllithium to generate the corresponding α-(diphenylmethylsilyl)methyllithium reagent.
Synthetic Applications: Utilizing the generated α-silyl carbanion in classic carbon-carbon bond-forming reactions, such as alkylations and Peterson olefinations with various aldehydes and ketones, to assess its utility as a synthetic building block.
The successful completion of these objectives would establish the synthetic utility of this compound and provide a valuable addition to the toolkit of geminal organometallic reagents available to synthetic chemists.
Data Tables
The following tables represent expected or typical data for the functional moieties within this compound, as specific experimental data for the complete molecule is not widely published.
Table 1: Expected Physicochemical Properties
| Property | Expected Value/Type |
|---|---|
| Molecular Formula | C₁₆H₂₂SiSn |
| Molecular Weight | 381.13 g/mol |
| Physical State | Likely a liquid or low-melting solid at room temperature |
| Solubility | Soluble in common non-polar organic solvents (e.g., THF, diethyl ether, hexanes) |
Table 2: Typical NMR Spectroscopic Data Ranges
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | Si-CH₂-Sn | ~0.2 - 0.8 |
| Sn-CH ₃ | ~0.0 - 0.3 (with ¹¹⁷/¹¹⁹Sn satellites) | |
| Si-Ph | ~7.2 - 7.8 | |
| ¹³C NMR | Si-C H₂-Sn | ~ -5 to 5 |
| Sn-C H₃ | ~ -10 to 0 | |
| Si-Ph (ipso-carbon) | ~130 - 140 | |
| ²⁹Si NMR | Si Ph₂Me | ~ -20 to 0 |
| ¹¹⁹Sn NMR | Sn Me₃ | ~ -10 to 10 |
Mentioned Compounds
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| (Chloromethyl)dimethylphenylsilane |
| (Trimethylstannyl)methyl Grignard |
| α-(Diphenylmethylsilyl)methyllithium |
| Diethyltin diiodide |
| This compound |
| Diphenylmethylchlorosilane |
| n-Butyllithium |
| Tetraethylsilane |
Structure
2D Structure
Properties
InChI |
InChI=1S/C13H12Si.3CH3.Sn/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;;/h2-11H,1H2;3*1H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTGUELNKZVFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C[Si](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21SiSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721677 | |
| Record name | Diphenyl[(trimethylstannyl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149013-84-3 | |
| Record name | Diphenyl[(trimethylstannyl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diphenyl Trimethylstannyl Methyl Silane and Analogues
Direct Synthetic Routes via Organometallic Reagents
Direct routes are favored for their efficiency, typically involving a one-pot or two-step sequence that establishes the key methylene (B1212753) bridge between the silicon and tin atoms. The choice of organometallic reagent is crucial and dictates the reaction conditions and potential side products.
The core of the synthesis involves the creation of a carbon-metal bond, which renders a carbon atom nucleophilic. libretexts.org Organolithium and Grignard reagents are the most common choices for this purpose due to their high reactivity and commercial availability. wikipedia.orgsigmaaldrich.com The general approach involves the preparation of a silylmethyl organometallic species, which then attacks an electrophilic tin compound.
The C-Li bond in organolithium reagents is highly polarized, making the carbon atom strongly basic and nucleophilic. wikipedia.org Similarly, the carbon-magnesium bond in a Grignard reagent behaves like a strong nucleophile, capable of attacking electrophilic centers. youtube.comyoutube.com A plausible synthetic pathway begins with a suitable precursor, such as (chloromethyl)diphenylsilane. This precursor can be converted into its corresponding Grignard or organolithium reagent.
Formation of the Organometallic Intermediate:
Grignard Reagent: (Chloromethyl)diphenylsilane reacts with magnesium turnings in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form (diphenylsilyl)methylmagnesium chloride. youtube.com The reaction occurs on the surface of the magnesium metal. gelest.com
Organolithium Reagent: The same precursor reacts with two equivalents of lithium metal to produce (diphenylsilyl)methyllithium and lithium chloride. youtube.com Organolithium reagents are typically more reactive than their Grignard counterparts. youtube.com
Once formed, this nucleophilic intermediate is reacted in situ with an electrophilic tin species, typically trimethyltin (B158744) chloride, to form the final product, Diphenyl[(trimethylstannyl)methyl]silane.
| Feature | Grignard Reagent (R-MgX) | Organolithium Reagent (R-Li) |
| Reactivity | Strong nucleophile/base. youtube.com | Generally more reactive and basic than Grignard reagents. youtube.com |
| Preparation | R-X + Mg → R-MgX in ether or THF. youtube.com | R-X + 2 Li → R-Li + LiX in ether or alkane solvents. youtube.com |
| Solvent | Diethyl ether or THF are essential to stabilize the reagent. youtube.com | Often prepared in alkanes (pentane, hexane) or ethers. youtube.com |
| Side Reactions | Can be prone to Wurtz-type coupling (R-R formation). | Highly reactive, can react with solvents like THF if not kept at low temperatures. wikipedia.org |
| Compatibility | Less reactive, offering better functional group tolerance in some cases. | High reactivity limits compatibility with acidic protons (e.g., alcohols, water). youtube.com |
The controlled synthesis of this compound relies on the strategic use of halogenated precursors for both the silicon and tin components. Halides serve as excellent leaving groups and are fundamental to the formation of the necessary organometallic intermediates or as electrophilic targets. gelest.com
In the primary route discussed, (chloromethyl)diphenylsilane serves as the silyl (B83357) precursor. cymitquimica.comsigmaaldrich.com The chlorine atom allows for the facile generation of the nucleophilic silylmethyl anion via reaction with magnesium or lithium. youtube.comyoutube.com Subsequently, trimethyltin chloride acts as the electrophilic partner. The nucleophilic attack by the (diphenylsilyl)methyl carbanion on the tin atom displaces the chloride, forging the desired C-Sn bond. This is a common and effective method for synthesizing organostannanes. wikipedia.org
An alternative, though less common, pathway could involve reversing the polarity. This would entail reacting a nucleophilic tin species, such as trimethylstannyllithium, with an electrophilic silyl compound like (chloromethyl)diphenylsilane. The synthesis of trimethylstannyllithium from trimethyltin chloride and lithium metal is a well-established procedure.
Functional Group Interconversion and Derivatization from Precursors
Functional Group Interconversion (FGI) is the process of converting one functional group into another, a key strategy in multi-step synthesis. numberanalytics.com In this context, FGI is crucial for preparing the necessary precursors, particularly (chloromethyl)diphenylsilane, which may not be readily available.
Possible FGI routes to obtain key precursors include:
Halogenation of a Methylsilane: Starting with diphenylmethylsilane, a free-radical halogenation using a reagent like N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator could introduce the required chlorine atom onto the methyl group.
From Dichlorodiphenylsilane (B42835): A reaction between dichlorodiphenylsilane and diazomethane (B1218177) could, in principle, insert a methylene group to form (chloromethyl)diphenylchlorosilane, which could then be reduced to the desired precursor. However, this method involves hazardous reagents.
Hydrosilylation followed by Conversion: Hydrosilylation of a vinyl species followed by subsequent chemical transformations represents another potential, albeit more complex, FGI pathway.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is vital for maximizing product yield and minimizing impurities. For the synthesis of this compound via organometallic routes, several factors must be carefully controlled.
Temperature: Low temperatures, especially for organolithium reactions (-78 °C), are critical to prevent side reactions, such as reaction with the ether solvent or premature decomposition of the reagent. wikipedia.org Grignard reagent formation can require gentle heating to initiate but must be controlled as the reaction is exothermic.
Solvent: Aprotic solvents like THF and diethyl ether are required, as protic solvents (e.g., water, alcohols) will instantly quench the highly basic organometallic reagents. youtube.com The choice of solvent can also influence reagent reactivity and aggregation state. organicchemistrydata.org
Reagent Addition Order: To avoid side reactions like homocoupling (Wurtz reaction), a "reverse addition" strategy, where the organometallic reagent is added slowly to the solution of the electrophile (trimethyltin chloride), can be beneficial. gelest.com This maintains a low concentration of the highly reactive nucleophile.
Purity of Reagents: All reagents and glassware must be scrupulously dry, as moisture will destroy the Grignard or organolithium intermediates. youtube.com The magnesium surface for Grignard reactions may need activation to remove the passivating oxide layer. gelest.com
| Parameter | Objective | Rationale |
| Temperature | Enhance selectivity, prevent decomposition. | Organolithium reagents are unstable at higher temperatures; Grignard formation is exothermic. |
| Solvent | Ensure reagent stability and reactivity. | Aprotic solvents are required to prevent quenching of the highly basic organometallic reagents. youtube.com |
| Stoichiometry | Maximize conversion, minimize excess reagents. | Precise control prevents waste and simplifies purification. |
| Addition Rate/Order | Minimize side products (e.g., homocoupling). | Slow or reverse addition keeps the concentration of the reactive nucleophile low. gelest.com |
Scalability Considerations for Preparative Research
Transitioning a synthesis from a laboratory bench scale to a larger, preparative scale introduces several challenges. For the synthesis of this compound, key considerations include:
Heat Management: The formation of Grignard reagents is significantly exothermic. On a large scale, efficient heat dissipation is crucial to prevent the reaction from becoming uncontrollable and to avoid solvent boiling.
Anhydrous Conditions: Maintaining a strictly anhydrous environment in large-scale reactors is more challenging but absolutely necessary for success. youtube.com
Reagent Handling: The safe handling of large quantities of pyrophoric reagents like butyllithium (B86547) or reactive metals like lithium and magnesium requires specialized equipment and procedures.
Work-up and Purification: Handling large volumes during the aqueous work-up and subsequent purification by distillation or chromatography can be logistically complex. The toxicity of organotin compounds also necessitates careful waste management protocols. nih.gov
Economic Viability: The cost and availability of starting materials, such as diphenyl-substituted silanes and trimethyltin chloride, become significant factors in large-scale preparations. gelest.com
Developing a scalable process requires a robust and high-yielding reaction that is tolerant of minor variations in conditions and avoids hazardous or prohibitively expensive reagents where possible.
Advanced Spectroscopic and Structural Elucidation of Diphenyl Trimethylstannyl Methyl Silane
High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
No published studies containing ¹H, ¹³C, ²⁹Si, or ¹¹⁹Sn NMR chemical shifts and coupling constants specifically for Diphenyl[(trimethylstannyl)methyl]silane were found.
Specific chemical shift (δ) and coupling constant (J) data for the structural assignment of this compound are not available in the scientific literature.
There is no available research on the application of advanced NMR techniques, such as variable-temperature NMR or 2D NMR correlation experiments (e.g., NOESY, EXSY), to study the dynamic processes or conformational analysis of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
No experimental Infrared (IR) or Raman spectra for this compound have been reported. Therefore, an analysis of its vibrational modes and bond characteristics based on this technique is not possible at this time.
X-ray Crystallography for Solid-State Molecular Architecture Determination
A search for crystallographic data revealed no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its solid-state molecular architecture, including bond lengths, bond angles, and crystal packing, is unavailable.
High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Pathways
There are no high-resolution mass spectrometry data available for this compound. As a result, its precise elemental composition and characteristic fragmentation pathways under mass spectrometric conditions have not been documented.
Reactivity Profiles and Mechanistic Investigations of Diphenyl Trimethylstannyl Methyl Silane
Electrophilic Reactivity at the Methylene (B1212753) Bridge and Organometallic Centers
The reactivity of Diphenyl[(trimethylstannyl)methyl]silane towards electrophiles is dictated by the relative lability of its various bonds. The carbon-tin (C-Sn) bond is generally more susceptible to electrophilic cleavage than the corresponding carbon-silicon (C-Si) bond. gelest.com This difference in reactivity allows for selective reactions.
Key sites for electrophilic attack include:
The Carbon-Tin Bond: Strong electrophiles, such as halogens (e.g., I₂, Br₂) and mineral acids (e.g., HCl), can cleave the C-Sn bond. gelest.comnih.gov This reaction, known as destannylation, typically proceeds via an SE2 (bimolecular electrophilic substitution) mechanism. For instance, reaction with iodine would be expected to yield iodomethane (B122720) and Diphenyl(iodomethyl)silane, although cleavage of a methyl group from the tin atom is also a possible pathway. nih.gov The cleavage of aryl, vinyl, and allyl groups from tin is generally faster than that of alkyl groups. gelest.com
The Carbon-Silicon Bond: The C-Si bond is significantly more stable towards many electrophiles compared to the C-Sn bond. However, cleavage can be induced under more forcing conditions or with specific reagents. Activation of the silicon center, for example by forming hypercoordinate silicate (B1173343) species with fluoride (B91410) ions, dramatically enhances the susceptibility of the Si-C bond to electrophilic attack. nih.gov
The Phenyl Rings: The diphenylsilyl moiety provides sites for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The reactivity and regioselectivity of these substitutions would be influenced by the electron-donating or -withdrawing nature of the silyl (B83357) group.
Nucleophilic Reactivity of Derived Carbanionic Species (e.g., α-Metallated Derivatives)
The presence of both silicon and tin on the methylene carbon provides a powerful method for generating a highly reactive α-silyl carbanion, which serves as a potent nucleophile.
The most effective method for generating the α-lithiated derivative is through a transmetallation reaction, specifically a tin-lithium exchange. arkat-usa.org Treatment of this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) results in the rapid and clean cleavage of the C-Sn bond. arkat-usa.orgnih.gov This process forms the desired α-lithiated carbanion, Diphenyl(lithiomethyl)silane, and a stable, non-reactive tetraalkyltin byproduct (e.g., tetrabutyltin).
The mechanism involves the formation of a transient pentacoordinate 'ate' complex, where the alkyllithium attacks the tin atom. wikipedia.org The equilibrium of the exchange favors the formation of the more stable organolithium species. arkat-usa.org Since carbanions are stabilized by adjacent silicon atoms, the formation of the α-silyl lithium species is thermodynamically favored over the retention of the alkyllithium reagent.
The resulting α-lithiated carbanion exhibits considerable stability due to two primary effects of the adjacent silicon atom:
Negative Hyperconjugation: The lone pair of the carbanion can delocalize into the low-lying σ* antibonding orbitals of the adjacent Si-C bonds. acs.orgacs.org
Polarization: Silicon is highly polarizable, which helps to delocalize and stabilize the adjacent negative charge. soci.org
The α-lithiated carbanion is a versatile nucleophile that readily reacts with a wide range of electrophiles. nih.gov These reactions are fundamental for carbon-carbon bond formation.
Reactions with Aldehydes and Ketones: The carbanion adds to the carbonyl group of aldehydes and ketones to form a β-hydroxysilane intermediate upon aqueous workup. numberanalytics.comacs.org This reaction is the first step of the Peterson Olefination. The intermediate β-hydroxysilane can often be isolated, or it can undergo spontaneous or induced elimination of a silanolate (R₃Si-O⁻) to form an alkene. researchgate.netyoutube.com This provides a valuable alternative to the Wittig reaction for the synthesis of alkenes. fishersci.fr
Reactions with Alkyl Halides: The carbanion acts as a potent nucleophile in SN2 reactions with primary and secondary alkyl halides (e.g., methyl iodide, ethyl bromide), leading to the formation of a new, elongated carbon chain at the α-position to the silicon. organic-chemistry.org
The table below summarizes the expected outcomes of these reactions.
| Electrophile | Reagent Class | Intermediate Product | Final Product (after workup/elimination) |
| Benzaldehyde | Aldehyde | Lithium 1,2-diphenyl-2-(trimethylsilyl)ethan-1-olate | 1,2-Diphenyl-2-(trimethylsilyl)ethan-1-ol or Stilbene |
| Acetone | Ketone | Lithium 2-methyl-1-phenyl-1-(trimethylsilyl)propan-2-olate | 2-Methyl-1-phenyl-1-(trimethylsilyl)propan-2-ol or 1,1-Diphenyl-2-methylpropene |
| Methyl Iodide | Alkyl Halide | N/A | (1,1-Diphenylethyl)trimethylsilane |
Transmetallation Reactions Involving Silicon and Tin Moieties
Transmetallation is a key process in the chemistry of this compound, with the tin-lithium exchange being the most synthetically useful example. arkat-usa.orgnih.gov As detailed in section 4.2.1, this reaction involves the exchange of the trimethylstannyl group for a lithium atom, effectively transforming the relatively inert C-Sn bond into a highly reactive C-Li bond.
The mechanism proceeds through a nucleophilic attack of the organolithium reagent (e.g., n-BuLi) on the tin atom, forming a hypervalent tin 'ate' complex (e.g., [Ph₂Si(CH₂)(SnMe₃)(Bu)]⁻Li⁺). This intermediate then fragments, expelling the most stable carbanion. The high stability of the α-silyl carbanion drives the reaction forward, leading to the selective formation of the α-lithiated silane (B1218182) and a tetraorganotin byproduct. arkat-usa.org The reaction is typically very fast, even at low temperatures, and clean, as the byproduct (e.g., tetrabutyltin) is generally unreactive. arkat-usa.org
Radical Processes and Homolytic Bond Cleavage Studies
In contrast to ionic reactions dominated by polar effects, radical processes are governed by bond dissociation energies (BDEs). The C-Sn bond is notably weak compared to other bonds within the molecule, making it the primary site for homolytic cleavage. doubtnut.comvedantu.comvedantu.com
The typical BDE for a C-Sn bond is significantly lower than that for C-Si, C-H, or C-C bonds. wikipedia.org This indicates that under conditions that generate radicals (e.g., photolysis or thermal initiation with agents like AIBN), the C-Sn bond will break preferentially.
Table of Comparative Bond Dissociation Energies (BDEs)
| Bond Type | Typical BDE (kJ/mol) | Implication for Reactivity |
| C-Sn | ~240-300 | Weakest bond; most likely site for homolytic cleavage |
| C-Si | ~370-390 | Strong bond; resistant to homolysis |
| C-H (alkyl) | ~410-420 | Very strong; unlikely to cleave |
| C-C (alkyl) | ~350-370 | Strong bond; resistant to homolysis |
Note: Values are approximate and can vary based on substitution. doubtnut.comwikipedia.orgucsb.edu
Homolytic cleavage of the C-Sn bond in this compound would produce two radical species:
A trimethylstannyl radical (•SnMe₃)
A diphenyl(silyl)methyl radical (Ph₂Si(H)C•H₂)
The resulting carbon-centered radical can then participate in subsequent radical reactions, such as hydrogen atom abstraction or addition to multiple bonds. The weakness of the C-Sn bond is the basis for the widespread use of organotin compounds, like tributyltin hydride, as radical chain carriers in organic synthesis. gelest.com
Mechanistic Pathways of Rearrangement and Elimination Reactions
The intermediates derived from this compound can undergo several types of rearrangement and elimination reactions.
Anionic Rearrangements: The α-lithiated carbanion generated via tin-lithium exchange is a potential substrate for nih.govnih.gov-anionic rearrangements. iupac.orgwikipedia.org One of the most relevant in organosilicon chemistry is the Brook rearrangement , which involves the intramolecular migration of a silyl group from carbon to an adjacent oxygen anion. soci.orgacs.org While the parent carbanion itself will not rearrange, its adducts with carbonyl compounds (the β-alkoxysilane intermediates) can undergo a retro-Brook rearrangement under certain conditions. More directly, a nih.govnih.gov-Wittig-type rearrangement, involving migration of a phenyl group from silicon to the carbanionic center, could be envisioned, although this is generally less common than silyl group migrations. iupac.orgresearchgate.net The high migratory aptitude of silicon groups often facilitates rapid rearrangements that may be slow for carbon analogues. acs.org
Elimination Reactions: The most prominent elimination pathway is the Peterson Olefination , which is the elimination of a silanolate from the β-hydroxysilane adducts formed from the reaction of the α-lithiated species with aldehydes or ketones (see section 4.2.2). researchgate.net This reaction can be directed to form either the E or Z alkene, depending on whether the elimination is performed under acidic or basic conditions, which control the syn- or anti-elimination pathways, respectively. youtube.com
Radical Rearrangements: Radical intermediates could also potentially rearrange, although simple alkyl radicals are less prone to rearrangement than their carbocation counterparts. An iodine-promoted rearrangement involving intramolecular allylation has been observed in diallylsilanes, proceeding through a β-silyl carbocation, suggesting complex pathways are possible if unsaturation is present in the molecule's side chains. mdpi.com
Strategic Applications of Diphenyl Trimethylstannyl Methyl Silane in Complex Organic Synthesis
Utilization as a Reagent in Olefination Reactions
The Peterson olefination is a powerful method for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. A key feature of this reaction is the ability to control the stereochemical outcome, yielding either cis- or trans-alkenes from the same β-hydroxysilane intermediate by choosing either acidic or basic elimination conditions. nih.govnih.gov The stereoselectivity of the initial addition of the α-silylcarbanion to the carbonyl compound can be influenced by the steric bulk of the substituents on the silicon atom. gelest.com
Peterson-Type Olefination Variants and Stereochemical Control
No specific studies detailing the use of Diphenyl[(trimethylstannyl)methyl]silane in Peterson-type olefination reactions or the resulting stereochemical control have been identified. The influence of the diphenylsilyl and trimethylstannyl groups on the formation and subsequent elimination of the corresponding β-hydroxysilane adducts has not been characterized.
Synthesis of Silyl- and Stannyl-Substituted Alkenes
While general methods for the synthesis of silyl-substituted alkenes are well-established, there is no specific information available on the use of this compound for the directed synthesis of either silyl- or stannyl-substituted alkenes. The unique substitution pattern of this reagent suggests it could potentially serve as a precursor to vinylsilanes, vinylstannanes, or geminal silyl- and stannyl-substituted alkenes, but experimental data is lacking.
Role as a Building Block for Carbon-Carbon Bond Formation (e.g., Allylation, Acylation)
Organosilanes and organostannanes are extensively used in carbon-carbon bond-forming reactions. sigmaaldrich.com For instance, allylsilanes are common reagents in allylation reactions. However, no specific examples of this compound participating in allylation, acylation, or other mechanistically distinct carbon-carbon bond-forming reactions have been found in the surveyed literature.
Precursor in Cascade and Annulation Reactions
Cascade and annulation reactions are efficient strategies for the rapid construction of complex cyclic molecules. The bifunctional nature of this compound could theoretically make it a candidate for such transformations, where the silicon and tin moieties could be sequentially or orthogonally activated. However, there are no published reports of its application as a precursor in either cascade or annulation reaction sequences.
Development of Stereoselective Transformations (Diastereoselective and Enantioselective Approaches)
The development of stereoselective reactions is a major focus of modern organic synthesis. While diastereoselective and enantioselective transformations employing various organosilicon and organotin reagents have been extensively developed, there is no information available regarding the application of this compound in such processes. The potential for the chiral diphenylsilyl group to induce stereoselectivity in reactions involving the adjacent stannyl-bearing carbon has not been explored.
Integration into Multi-Step Synthesis of Complex Organic Molecules
The ultimate test of a synthetic reagent's utility is its successful incorporation into the multi-step synthesis of complex natural products or other target molecules. A comprehensive search of the literature did not yield any examples of this compound being used as a building block or reagent in the total synthesis of any complex organic molecule.
Computational and Theoretical Investigations on Diphenyl Trimethylstannyl Methyl Silane
Quantum Chemical Calculations of Electronic Structure and Bonding Nature of Si-C and Sn-C Bonds
The Si-C bond is known to be strong and relatively stable, with a significant covalent character. sumitomo-chem.co.jp However, due to the difference in electronegativity between silicon (1.90) and carbon (2.55), the Si-C bond is polarized towards the carbon atom. nih.gov In contrast, the tin-carbon (Sn-C) bond is longer, weaker, and more polarizable. researchgate.net The increased bond length of Sn-C (approx. 2.15 Å) compared to Si-C (approx. 1.94 Å) makes the tin center more accessible to attacking reagents and lowers the thermal stability of the bond. researchgate.net
Methods like Natural Bond Orbital (NBO) analysis are employed to quantify these properties. wisc.edu NBO analysis provides insights into charge distribution and orbital interactions. In systems containing Si-C and Sn-C bonds, the analysis typically shows a significant negative charge on the central methylene (B1212753) carbon, with positive charges on the silicon and tin atoms, confirming the polarity of the bonds. The Wiberg Bond Index (WBI), another output of NBO analysis, can be used to quantify the covalent nature of these bonds. researchgate.net
Table 6.1.1: Representative Calculated Bond Properties for Si-C-Sn Systems Note: Data is representative of typical values found in computational studies of analogous silylmethylstannane structures, as specific published data for the title compound is not available.
| Parameter | Si-C Bond | Sn-C Bond | Methodological Basis |
|---|---|---|---|
| Typical Bond Length (Å) | ~1.94 | ~2.15 | DFT Geometry Optimization researchgate.net |
| Bond Polarity | Si(δ+)–C(δ−) | Sn(δ+)–C(δ−) | Electronegativity Differences nih.gov |
| Natural Charge on Metal (a.u.) | Positive | Positive | NBO Analysis researchgate.net |
| Wiberg Bond Index | ~0.9-1.0 | ~0.8-0.9 | NBO Analysis researchgate.net |
| Nature of Interaction | Predominantly Covalent | More Ionic/Polar Covalent | Energy Decomposition Analysis researchgate.net |
Energy decomposition analysis further clarifies the nature of these bonds, revealing that the Si-C interaction is dominated by orbital (covalent) contributions, whereas the Sn-C bond may exhibit a greater electrostatic character. researchgate.net
Conformational Analysis and Energy Landscape Studies
The flexibility of Diphenyl[(trimethylstannyl)methyl]silane arises from the rotation around the Si-C and C-Sn single bonds. Conformational analysis maps the potential energy surface of the molecule as a function of these rotational degrees of freedom, identifying stable conformers (energy minima) and the energy barriers that separate them (transition states). researchgate.netnih.gov This "energy landscape" dictates the molecule's preferred shapes and the dynamics of its interconversion between them. nih.govresearchgate.net
For a molecule with bulky substituents like phenyl and trimethylstannyl groups, steric hindrance plays a major role in determining the most stable conformations. Computational studies typically perform a systematic scan of the dihedral angles, such as the Ph-Si-C-Sn and Si-C-Sn-Me angles, to locate the lowest energy structures. It is expected that staggered conformations, which minimize steric repulsion between the bulky groups, will be significantly more stable than eclipsed conformations. The relative energies of these conformers can be calculated with high accuracy using DFT methods. chemrxiv.org
Table 6.2.1: Illustrative Conformational Energy Data for a Si-C-Sn Linkage Note: This table illustrates the type of data obtained from a conformational analysis. The values are hypothetical, representing a typical staggered vs. eclipsed energy difference.
| Conformation | Dihedral Angle (Si-C-Sn-X) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Anti (Staggered) | ~180° | 0.0 | Global Minimum |
| Gauche (Staggered) | ~60° | 0.5 - 1.5 | Local Minimum |
| Eclipsed | ~0° | 4.0 - 6.0 | Rotational Barrier (Transition State) |
The results of such an analysis are crucial for understanding which structures are predominantly present in solution and for accurately predicting spectroscopic properties, as these are an average over the populated conformations. researchgate.net
Elucidation of Reaction Mechanisms and Transition State Characterization via DFT
Density Functional Theory is a cornerstone for investigating the mechanisms of chemical reactions. sumitomo-chem.co.jpresearchgate.net By mapping the potential energy surface from reactants to products, chemists can identify intermediates and, most importantly, characterize the transition state (TS)—the highest energy point along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate.
For this compound, a key reaction of interest is the cleavage of the C-Sn or C-Si bonds. The weaker Sn-C bond is generally more susceptible to cleavage than the Si-C bond. researchgate.netresearchgate.net DFT calculations can model this process, for instance, in a reaction with an electrophile. The mechanism would likely involve the formation of an intermediate complex, followed by a transition state leading to the cleavage of the Sn-C bond and formation of the products. Computational models can provide the precise 3D structure of this transition state and its activation energy. researchgate.net Such studies often reveal that the reaction proceeds through a multi-step mechanism involving oxidative addition and reductive elimination steps, particularly when transition metal catalysts are involved. researchgate.net
Prediction of Spectroscopic Parameters for Experimental Validation
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for structure verification and assignment. nih.govmit.edu For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable.
NMR chemical shifts (¹H, ¹³C, ²⁹Si, ¹¹⁹Sn) can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, which is often paired with a DFT functional like B3LYP. nih.govrsc.org Accurate predictions often require that calculations are performed on a Boltzmann-averaged ensemble of the low-energy conformers identified in the energy landscape analysis, as this better represents the dynamic nature of the molecule in solution. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS).
Table 6.4.1: Representative Comparison of Experimental vs. Calculated NMR Shifts Note: This table illustrates the expected correlation between calculated and experimental data. Specific data for the title compound would require a dedicated computational study.
| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Method |
|---|---|---|---|
| ¹H (Si-CH₂-Sn) | Value | Value | GIAO-DFT (B3LYP) nih.govnih.gov |
| ¹³C (Si-CH₂-Sn) | Value | Value | GIAO-DFT (B3LYP) nih.govnih.gov |
| ²⁹Si | Value | Value | GIAO-DFT (B3LYP) rsc.org |
| ¹¹⁹Sn | Value | Value | GIAO-DFT (B3LYP) |
Similarly, vibrational frequencies for an IR spectrum can be computed. These calculations not only predict the position of absorption bands but also help in assigning these bands to specific molecular motions, such as Si-C stretching, C-H bending, or phenyl ring vibrations.
Comparative Analysis with Analogous Group 14 Organometallic Systems
To understand the unique properties of this compound, it is useful to perform a comparative analysis with analogous compounds where silicon and tin are replaced by other Group 14 elements (Ge, Pb). cbpbu.ac.in DFT calculations are ideal for such comparisons, as they allow for a systematic study of trends down the periodic table.
A key trend in Group 14 is the change in the metal-carbon (M-C) bond properties. As one moves down the group from Si to Sn to Pb, the M-C bonds become progressively longer, weaker, and more polarizable. researchgate.net This is a direct consequence of the increasing atomic size and the decreasing electronegativity of the central metal atom. These structural and electronic changes have a profound impact on the chemical reactivity of the compounds. For example, the activation energy for bond cleavage is expected to decrease down the group, making the lead analogue the most reactive and the silicon analogue the least reactive.
Table 6.5.1: Calculated Trends in Group 14 M-C Bonds in Analogous Ph₂Si(CH₂)M'Me₃ Systems Note: This table presents expected trends based on established principles of Group 14 chemistry. M = Si, M' = Ge, Sn, Pb.
| Property | Si-CH₂-Ge | Si-CH₂-Sn | Si-CH₂-Pb |
|---|---|---|---|
| M'-C Bond Length (Å) | Increases | → | Highest |
| M'-C Bond Dissociation Energy (kcal/mol) | Decreases | → | Lowest |
| Calculated Barrier to Heterolysis (kcal/mol) | Decreases | → | Lowest |
These comparative studies highlight the specific role of the silicon and tin atoms in the title compound and provide a framework for predicting the behavior of related heavy-element organometallics.
Future Perspectives and Emerging Research Avenues for Diphenyl Trimethylstannyl Methyl Silane Chemistry
Exploration of Novel Reactivity Modes and Chemical Transformations
The inherent differences in the nature of the carbon-silicon (C-Si) and carbon-tin (C-Sn) bonds are central to the potential reactivity of Diphenyl[(trimethylstannyl)methyl]silane. The C-Sn bond is generally weaker and more polarizable than the more robust C-Si bond, a characteristic that researchers can exploit to achieve selective chemical transformations. gelest.com
Future research is anticipated to focus on several key areas:
Selective Bond Activation: A primary avenue of investigation will be the selective cleavage of the C-Sn bond. Organotin compounds are renowned reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which forges new carbon-carbon bonds. ossila.com this compound could be explored as a novel reagent for transferring the diphenyl(silyl)methyl moiety to various organic molecules, providing a new synthetic route to complex organosilanes.
Radical Chemistry: Organotin compounds have a rich history in radical chemistry. capes.gov.br While the parent compound is not a hydride, derivatives could be synthesized to participate in radical reactions. The 1,3-arrangement of the silicon and tin atoms might also pave the way for novel intramolecular radical rearrangements, a phenomenon that has been observed in related systems where a 1,4-tin radical shift from silicon to a carbon atom has been reported. rsc.org
Transmetalation Reactions: The trimethylstannyl group can readily undergo transmetalation with other metals. This could be used to generate novel bimetallic reagents or catalyst precursors, where the diphenylsilylmethyl group acts as a spectator ligand or a modifying group.
Design and Synthesis of Derivatives with Tunable Reactivity and Selectivity
The ability to synthesize a variety of derivatives of this compound is crucial for fine-tuning its properties and expanding its utility.
Modification of the Silicon Center: Replacing the phenyl groups on the silicon atom with other substituents (e.g., alkyl, substituted aryl) would allow for the systematic tuning of the molecule's steric and electronic properties. This, in turn, could influence the reactivity of the neighboring C-Sn bond. Synthetic strategies for preparing multifunctional chlorosilanes could be adapted for this purpose. researchgate.net
Modification of the Tin Center: The methyl groups on the tin atom can be substituted with other alkyl (e.g., butyl) or aryl groups. This would not only alter the reactivity but could also impact the toxicological profile of the compound, a significant consideration for practical applications. The synthesis of compounds with different substituents on the tin atom, such as tributylstannyl or triphenylstannyl groups, is well-documented for other organotin species. capes.gov.br
Introduction of Chirality: Introducing a chiral center, for instance at the methylene (B1212753) bridge or on the silicon atom, would open up possibilities for its use in asymmetric synthesis, a highly valuable area of modern chemistry.
Below is a table outlining potential derivatives and their projected impact on the compound's properties.
| Derivative | Potential Modification | Anticipated Effect |
| Aryl-substituted Silyl (B83357) Group | Introduction of electron-donating or -withdrawing groups on the phenyl rings. | Tuning of the electronic properties and reactivity of the Sn-C bond. |
| Alkyl-substituted Stannyl (B1234572) Group | Replacement of methyl groups with butyl groups. | Alteration of reactivity and toxicological profile. |
| Chiral Derivative | Introduction of a stereocenter at the methylene bridge. | Application in asymmetric synthesis and catalysis. |
Integration with Sustainable and Green Chemistry Methodologies (e.g., Catalysis, Flow Chemistry)
The principles of green chemistry are increasingly important in chemical synthesis, and the chemistry of this compound can be developed with these principles in mind.
Catalysis: Organotin compounds have found application as catalysts in processes such as polyurethane formation and silicone vulcanization. wikipedia.org The bimetallic nature of this compound could lead to novel catalytic activities, potentially through synergistic effects between the silicon and tin centers.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. youtube.com The synthesis of related compounds like diphenylmethylsilanol has been successfully adapted to flow systems, resulting in high yields and reduced byproducts. osti.gov Developing a flow synthesis for this compound and its derivatives would be a major step towards its sustainable production and use.
Potential Applications as Precursors for Advanced Materials or Catalytic Systems
The unique structure of this compound makes it an attractive candidate as a building block for advanced materials.
Polymer Synthesis: The molecule could serve as a monomer for the synthesis of novel organometallic polymers. For instance, controlled polymerization could yield polymers with a Si-C-Sn backbone, which may exhibit interesting optical, electronic, or thermal properties. The synthesis of polystannanes from organotin precursors is an established field of polymer chemistry. wikipedia.org
Ceramic Precursors: Organosilicon compounds are widely used as precursors for silicon carbide (SiC) ceramics through pyrolysis. The inclusion of tin in the precursor molecule could lead to the formation of novel silicon-tin-carbon composite materials with tailored properties.
Catalyst Precursors: The compound could be used to prepare well-defined bimetallic catalysts. For example, it could be anchored to a solid support and then converted into bimetallic nanoparticles with a precise Si:Sn ratio, which could exhibit unique catalytic performance.
The potential applications of this compound are summarized in the table below.
| Field | Potential Application |
| Materials Science | Precursor for Si-Sn-C composite materials and novel polymers. |
| Catalysis | Precursor for the synthesis of supported bimetallic nanoparticle catalysts. |
| Organic Synthesis | A versatile reagent for the introduction of the diphenyl(silyl)methyl group. |
Q & A
Q. What analytical workflows resolve decomposition byproducts during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
